(2E)-2-(2-hydroxybenzylidene)-N'-nitrohydrazinecarboximidamide
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Overview
Description
N’-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE is a Schiff base compound known for its diverse biological activities Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-nitroguanidine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted Schiff bases depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use in drug design due to its ability to inhibit certain enzymes, such as urease.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N’-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE is primarily attributed to its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. For example, its urease inhibitory activity involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
- 2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
N’-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE stands out due to its nitro group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions, such as enzyme inhibition and coordination chemistry.
Properties
Molecular Formula |
C8H9N5O3 |
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Molecular Weight |
223.19 g/mol |
IUPAC Name |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C8H9N5O3/c9-8(12-13(15)16)11-10-5-6-3-1-2-4-7(6)14/h1-5,14H,(H3,9,11,12)/b10-5+ |
InChI Key |
AGNKXHXWYBJEIB-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N/C(=N/[N+](=O)[O-])/N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=N[N+](=O)[O-])N)O |
Origin of Product |
United States |
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